molecular formula C15H30N2O3 B7915021 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915021
M. Wt: 286.41 g/mol
InChI Key: PSHSWLUKFFJWGA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1353974-95-4) is a carbamic acid ester derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and an ethyl-carbamoyl-tert-butyl ester moiety at the 3-ylmethyl position. Its molecular formula is C₁₅H₂₈N₂O₃ (molar mass: 272.38 g/mol) .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-5-17(14(19)20-15(2,3)4)12-13-7-6-8-16(11-13)9-10-18/h13,18H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHSWLUKFFJWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group and the carbamate moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various carbamate or ester derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including:

  • Esterification : The tert-butyl group can be replaced or modified to create derivatives with different properties.
  • Nucleophilic Substitution : The hydroxyethyl moiety can participate in nucleophilic reactions, facilitating the introduction of other functional groups.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. This compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation .

    Case Study : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy.
  • Neuroprotective Effects : Similar compounds have shown promise in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain .

    Case Study : Animal model studies indicated improved cognitive performance when treated with piperidine derivatives that enhance cholinergic activity.

Agricultural Chemistry

The compound's structural characteristics make it suitable for developing agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.

Specialty Chemicals

This compound is utilized in the production of specialty chemicals due to its unique properties. These include:

  • Surfactants : Its amphiphilic nature allows it to function as a surfactant in various formulations.
PropertyValue
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

The nature and position of substituents on the piperidine ring significantly impact pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituent (Position) Key Features Reference
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester 2-Aminoethyl (1), isopropyl (4-ylmethyl) Amino group enhances basicity; benzyl ester offers lower stability vs. tert-butyl
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Cyclopropyl (3-yl) Cyclopropyl may increase lipophilicity; benzyl ester reduces steric hindrance
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester 4-ylmethyl substitution Positional isomer; altered receptor interaction due to spatial arrangement

Key Findings :

  • Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group (target compound) improves solubility compared to aminoethyl analogs but may reduce membrane permeability .
  • 3-ylmethyl vs. 4-ylmethyl : Substitution at the 3-position (target compound) may confer better conformational flexibility for target binding than 4-ylmethyl derivatives .

Ester Group Variations

The ester moiety influences stability, reactivity, and metabolic profile:

Compound Name Ester Group Stability/Activity Notes Reference
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester tert-Butyl High steric protection; slower hydrolysis in vivo
Methyl-phenyl-carbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate Methyl-phenyl Moderate physostigmine-like activity; rapid hydrolysis
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester Benzyl Lower stability vs. tert-butyl; higher enzymatic cleavage

Key Findings :

  • tert-Butyl Esters : Exhibit superior stability compared to benzyl or methyl esters, making them preferable for prolonged action .
  • Ethyl Carbamates : Historically, ethyl groups (as in the target compound) show weaker physostigmine-like activity than methyl analogs but stronger activity than diethyl derivatives .

Heterocyclic Ring Modifications

Replacing piperidine with other heterocycles alters bioactivity:

Compound Name Heterocycle Pharmacological Impact Reference
Pyrrolidin-3-yl-carbamic acid tert-butyl ester Pyrrolidine Five-membered ring; increased rigidity
(1-Phenylpent-4-enyl)carbamic acid tert-butyl ester Piperidine (modified) Alkenyl side chain may enhance lipophilicity

Key Findings :

  • Piperidine vs.

Stereochemical Considerations

Stereoisomerism significantly affects biological activity:

Compound Name Stereochemistry Activity Notes Reference
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester S-enantiomer Potential for enhanced target specificity
Racemic mixtures (e.g., target compound) Mixed May require chiral separation for efficacy

Key Findings :

  • Enantiopure analogs (e.g., S-configuration) may exhibit higher potency due to optimized receptor interactions .

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester, commonly referred to as the compound under study, is a carbamate derivative notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate, with a molecular formula of C15H30N2O3C_{15}H_{30}N_2O_3 and a CAS number of 1353960-50-5. The structure features a piperidine ring with a hydroxyethyl substituent and a tert-butyl ester moiety, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with macromolecules such as proteins and nucleic acids, enhancing its affinity for specific receptors or enzymes. The piperidine ring facilitates hydrophobic interactions that can modulate enzyme activity or receptor binding, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have indicated that carbamate derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.06 μg/mL
Escherichia coli0.25 μg/mL
Streptococcus pneumoniae0.015 μg/mL

These values suggest that the compound may have potential applications in developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that related carbamate compounds exhibit cytotoxic effects on cancer cell lines. For example, a study evaluating antiproliferative activity showed IC50 values for certain derivatives against various cancer cell lines:

Cell Line IC50 (μM)
U-937 (leukemia)16.23 ± 0.81
MDA-MB-231 (breast)47.73 ± 2.39
SK-Hep-1 (liver)34.58 ± 1.73

These findings indicate that the compound may exert selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

  • Study on Mechanism of Action : A recent investigation into the mechanism of action revealed that the compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to altered cellular functions .
  • Antiviral Activity : Another study highlighted the antiviral properties of similar carbamate derivatives against HIV and other viral pathogens, suggesting that modifications in the structure can enhance antiviral efficacy .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has identified key structural features that influence the biological activity of carbamates, including the importance of the hydroxyethyl group in enhancing solubility and receptor binding .

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